molecular formula C14H13NO2S B2805286 5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 339023-50-6

5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole

Cat. No.: B2805286
CAS No.: 339023-50-6
M. Wt: 259.32
InChI Key: JYDNRERZHTXTIU-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a thieno[2,3-c]pyrrole core substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Cadogan reaction, where 2-aryl-3-nitropyridines are treated with phosphorous-III reagents to reduce the nitro group and induce ring closure to form the pyrrole ring . This reaction can be performed under microwave irradiation to improve yields and reduce reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Cadogan reaction or similar synthetic routes to ensure high yields and purity. The use of continuous flow reactors and other advanced techniques could be explored to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[2,3-c]pyrrole core or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole core.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s electronic properties can influence its interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound shares a similar aromatic substitution pattern but differs in the core structure.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have a similar aromatic core but differ in the functional groups attached.

Uniqueness

5-(2,4-Dimethoxyphenyl)-5H-thieno[2,3-c]pyrrole is unique due to its thieno[2,3-c]pyrrole core, which imparts distinct electronic and structural properties

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-16-11-3-4-12(13(7-11)17-2)15-8-10-5-6-18-14(10)9-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDNRERZHTXTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C3C=CSC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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